5-Chloro-[1,2,4]triazolo[1,5-A]pyridine-7-carboxylic acid
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Overview
Description
5-Chloro-[1,2,4]triazolo[1,5-A]pyridine-7-carboxylic acid is a heterocyclic compound that belongs to the class of triazolopyridines. This compound is characterized by the presence of a triazole ring fused to a pyridine ring, with a chlorine atom at the 5th position and a carboxylic acid group at the 7th position. The unique structure of this compound makes it an interesting subject for research in various fields, including medicinal chemistry, organic synthesis, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-[1,2,4]triazolo[1,5-A]pyridine-7-carboxylic acid can be achieved through several methods. One common approach involves the cyclization of 2-aminopyridines with formamidoximes under mild reaction conditions using trifluoroacetic anhydride . Another method involves the use of enaminonitriles and benzohydrazides under microwave irradiation, which provides a catalyst-free and eco-friendly synthesis route . This tandem reaction involves a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation to yield the target compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave-mediated synthesis is particularly advantageous in industrial settings due to its efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-[1,2,4]triazolo[1,5-A]pyridine-7-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents used.
Reduction: Reduction reactions can modify the triazole or pyridine rings, leading to the formation of new compounds.
Substitution: The chlorine atom at the 5th position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted triazolopyridines, which can have different functional groups replacing the chlorine atom or modifying the carboxylic acid group.
Scientific Research Applications
5-Chloro-[1,2,4]triazolo[1,5-A]pyridine-7-carboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Chloro-[1,2,4]triazolo[1,5-A]pyridine-7-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the ERK signaling pathway, leading to decreased phosphorylation levels of ERK1/2, c-Raf, MEK1/2, and AKT . This inhibition results in the suppression of cell growth and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
[1,2,4]Triazolo[1,5-a]pyrimidine: This compound shares a similar triazole-pyridine structure but with different substituents and biological activities.
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with a similar fused ring system, used in various medicinal chemistry applications.
Uniqueness
5-Chloro-[1,2,4]triazolo[1,5-A]pyridine-7-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C7H4ClN3O2 |
---|---|
Molecular Weight |
197.58 g/mol |
IUPAC Name |
5-chloro-[1,2,4]triazolo[1,5-a]pyridine-7-carboxylic acid |
InChI |
InChI=1S/C7H4ClN3O2/c8-5-1-4(7(12)13)2-6-9-3-10-11(5)6/h1-3H,(H,12,13) |
InChI Key |
SHDFCVPKNYRBTP-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(N2C1=NC=N2)Cl)C(=O)O |
Origin of Product |
United States |
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